molecular formula C24H27N5O2 B2705411 2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide CAS No. 1219842-61-1

2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide

Cat. No.: B2705411
CAS No.: 1219842-61-1
M. Wt: 417.513
InChI Key: KRYUOLFRGKHASG-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide is a complex organic compound that features a benzimidazole core, a diazepane ring, and a cyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The diazepane ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]acetamide is unique due to its combination of a benzimidazole core, a diazepane ring, and a cyclopropane moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c30-23(16-29-17-25-21-4-1-2-5-22(21)29)26-19-8-10-20(11-9-19)27-12-3-13-28(15-14-27)24(31)18-6-7-18/h1-2,4-5,8-11,17-18H,3,6-7,12-16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYUOLFRGKHASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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